molecular formula C24H25N3O4 B12174734 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide

Cat. No.: B12174734
M. Wt: 419.5 g/mol
InChI Key: CFUZANZVQWZBHK-UHFFFAOYSA-N
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Description

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide is a complex organic compound that features a chromenyl group and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide typically involves multiple steps. One common route begins with the preparation of 4-methyl-2-oxo-2H-chromen-7-yl acetic acid, which is then activated using N,N’-carbonyldiimidazole. This intermediate is subsequently reacted with a benzimidazole derivative to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are often applied to optimize yields and minimize waste. Techniques such as mechanochemical synthesis, which involves the use of mechanical energy to drive chemical reactions, may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group may yield corresponding quinones, while reduction of the benzimidazole moiety can produce amines .

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide involves its interaction with various molecular targets. The chromenyl group can participate in photochemical reactions, while the benzimidazole moiety can interact with enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}acetamide lies in its combination of the chromenyl and benzimidazole moieties, which confer distinct photochemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]acetamide

InChI

InChI=1S/C24H25N3O4/c1-15(2)13-27-20-7-5-4-6-19(20)26-22(27)12-25-23(28)14-30-17-8-9-18-16(3)10-24(29)31-21(18)11-17/h4-11,15H,12-14H2,1-3H3,(H,25,28)

InChI Key

CFUZANZVQWZBHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NCC3=NC4=CC=CC=C4N3CC(C)C

Origin of Product

United States

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